molecular formula C16H15ClN6OS B2647517 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 886925-57-1

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2647517
CAS No.: 886925-57-1
M. Wt: 374.85
InChI Key: IREQPNTYEUPOSW-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6OS and its molecular weight is 374.85. The purity is usually 95%.
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Biological Activity

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, a pyridine moiety, and an acetamide group. The presence of these functional groups contributes to its biological activity. The molecular formula is C15H12ClN5OSC_{15}H_{12}ClN_5OS, and it has been synthesized through various methods involving cyclization reactions and thioether formation .

1. Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant antifungal and antibacterial activity. For instance, related triazole compounds have demonstrated efficacy against various bacterial strains and fungal infections .

2. Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases such as Parkinson's disease (PD). A related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, was shown to prevent dopaminergic neuron degeneration induced by neurotoxins in animal models. This effect was attributed to its ability to inhibit alpha-synuclein aggregation, a hallmark of PD pathology .

3. Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. A study reported that certain triazolethiones exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells, with IC50 values indicating significant potency . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell survival and death.

Further studies are needed to clarify these mechanisms through detailed biochemical assays.

Case Study 1: Neuroprotection in PD Models

In vivo studies demonstrated that treatment with the related compound ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate resulted in increased levels of tyrosine hydroxylase (TH) and decreased alpha-synuclein expression in MPTP-treated mice. These findings suggest a protective role against neurodegeneration .

Case Study 2: Antimicrobial Efficacy

A series of triazole derivatives were tested for their antimicrobial activity against clinical isolates of bacteria and fungi. Results indicated that certain modifications to the triazole structure enhanced antimicrobial potency significantly compared to standard treatments .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6OS/c1-10-12(17)3-2-4-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-5-7-19-8-6-11/h2-8H,9,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREQPNTYEUPOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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